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carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608

. J

A Strategic Scaffold in Modern Drug Discovery

Part 1: Core Directive & Executive Summary

The discovery of N,N-dimethylmorpholine-2-carboxamide does not refer to the isolation of a
natural product, but rather its emergence as a privileged synthetic motif in high-throughput
medicinal chemistry. This specific scaffold has gained prominence as a "solubility vector'—a
structural tool used to modulate the physicochemical properties of lipophilic drug candidates
without compromising their binding affinity.

This guide analyzes the molecule not just as a reagent, but as a strategic solution to the
"molecular obesity" crisis in drug development (high MW, high LogP). We will explore its
synthesis, physicochemical profile, and its critical role in clinical candidates such as ATR kinase
inhibitors.

Part 2: Physicochemical Profile & Strategic Value

In the context of the Lipinski Rule of 5 and the optimization of CNS-active agents, the
morpholine-2-carboxamide moiety offers a distinct advantage over traditional solubilizing
groups like piperazines or piperidines.

Comparative Physicochemical Data
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Property

Value

Strategic Implication

Molecular Weight

158.20 g/mol

Low fragment weight allows
attachment to larger scaffolds
without exceeding MW 500
limits.

cLogP

-0.6 (approx)

Highly hydrophilic. Lowers the
overall LogP of the parent

drug, improving solubility.

TPSA

~32.8 A2

Moderate polar surface area;
allows for potential CNS
penetration if the rest of the

molecule is balanced.

pKa (Morpholine NH)

Basic enough to form salts
(HCI, mesylate) for formulation,
but less basic than piperazine
(pKa ~9.8), reducing hERG
liability.

Metabolic Stability

High

The amide bond at C2 is
robust against hydrolysis; the
morpholine ring is less prone
to oxidative opening than

piperazine.

The "Vector" Advantage

Unlike the N4-position of morpholine, which is often used for attachment to the drug core, the

C2-position projects the dimethylamide group into solvent-exposed regions of the protein

binding pocket. This allows the core scaffold to maintain critical hydrophobic interactions while

the C2-tail acts as a "solubility anchor.”

Part 3: Synthetic Methodologies

The synthesis of N,N-dimethylmorpholine-2-carboxamide requires control over

regiochemistry and often stereochemistry (as the (S)-enantiomer is frequently preferred in
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kinase inhibitors).

Primary Route: The Epichlorohydrin Cyclization

This route is preferred for generating enantiomerically pure scaffolds starting from chiral
epichlorohydrin.

Mechanism:

» Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylaminoethanol) on the
epoxide.

e Cyclization: Intramolecular displacement of the chloride (or activated alcohol) to form the
morpholine ring.

e Functionalization: Oxidation of the hydroxymethyl group to the acid, followed by amide
coupling.

Visualization: Synthesis Workflow
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Figure 1: Stereoselective synthesis route starting from (S)-epichlorohydrin, ensuring defined
chirality at the C2 position.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the Amide Coupling step, assuming the commercially available 4-Boc-
morpholine-2-carboxylic acid as the starting material. This is the most common entry point for
medicinal chemists.
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Reagents & Equipment

o Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq).
e Amine Source: Dimethylamine (2.0 M in THF, 3.0 eq).

e Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

o Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

e Solvent: DMF (Anhydrous) or DCM.

» Deprotection: 4M HCI in Dioxane.

Step-by-Step Methodology

o Activation:

o Dissolve 4-Boc-morpholine-2-carboxylic acid (10 mmol, 2.31 g) in anhydrous DMF (20
mL).

o Cool to 0°C under nitrogen atmosphere.

o Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g). Stir for 15 minutes to
form the activated ester. Validation: Solution should turn slightly yellow; ensure no
precipitate forms (indicates moisture).

e Coupling:
o Add Dimethylamine (2.0 M in THF, 15 mL) dropwise via syringe.
o Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

o Monitoring: Check LC-MS for the disappearance of Starting Material (SM) [M+H]+ 232.1
and appearance of Product [M+H]+ 259.2.

o Workup:
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o Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove
HATU byproducts.

o Wash with 5% LiCl solution (to remove DMF).

o Dry organic layer over Na2S0O4, filter, and concentrate in vacuo.

o Deprotection (To obtain the free amine or HCI salt):
o Dissolve the crude Boc-intermediate in DCM (10 mL).
o Add 4M HCI in Dioxane (10 mL). Stir at RT for 2 hours.
o Observation: White precipitate (the HCI salt) should form.
o Filter the solid, wash with Et20, and dry under high vacuum.

Yield: Expect 85-95% for the coupling; >90% for deprotection. Purity Check: 1H NMR (DMSO-
d6) should show the characteristic morpholine peaks and two distinct methyl singlets (due to
amide rotamers).

Part 5: Applications in Drug Discovery

The N,N-dimethylmorpholine-2-carboxamide scaffold is not just a passive linker; it is an
active modulator of pharmacokinetics.

Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., by
Vertex Pharmaceuticals and Merck), this scaffold played a pivotal role.

o Problem: Early pyrazine-based inhibitors suffered from poor aqueous solubility, limiting oral
bioavailability.

e Solution: Introduction of the (S)-N,N-dimethylmorpholine-2-carboxamide group at the
solvent front.

e Qutcome:
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o Solubility: Increased by >100-fold compared to the unsubstituted analog.

o Selectivity: The steric bulk of the dimethylamide group directed the molecule away from
the ATP-binding pockets of homologous kinases (ATM, DNA-PK), improving selectivity.

Mechanistic Diagram: SAR Logic
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Figure 2: SAR Logic demonstrating how the scaffold bridges the hydrophobic binding pocket
and the aqueous solvent environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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